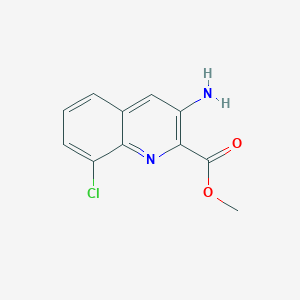
Methyl 3-amino-8-chloroquinoline-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-amino-8-chloroquinoline-2-carboxylate is a heterocyclic compound that belongs to the quinoline family Quinoline derivatives are known for their wide range of biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-amino-8-chloroquinoline-2-carboxylate typically involves the reaction of 8-chloroquinoline-2-carboxylic acid with methylamine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The product is then purified using recrystallization techniques.
Industrial Production Methods: Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-amino-8-chloroquinoline-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxyl or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Hydroxyl or alkyl-substituted derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of malaria and other parasitic diseases.
Industry: Used in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of methyl 3-amino-8-chloroquinoline-2-carboxylate is not fully understood, but it is believed to involve the inhibition of key enzymes and pathways in microorganisms. The compound may interact with DNA and RNA, disrupting their synthesis and function. Additionally, it may interfere with the electron transport chain in parasitic organisms, leading to their death.
Comparison with Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Quinoline-3-carboxylates: These compounds share a similar core structure and have been studied for their antibacterial properties.
Quinolinyl-pyrazoles: These derivatives have shown significant pharmacological activities and are used in medicinal chemistry.
Uniqueness: Methyl 3-amino-8-chloroquinoline-2-carboxylate stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its combination of an amino group, a chloro substituent, and a carboxylate ester makes it a versatile compound for various applications.
Properties
Molecular Formula |
C11H9ClN2O2 |
|---|---|
Molecular Weight |
236.65 g/mol |
IUPAC Name |
methyl 3-amino-8-chloroquinoline-2-carboxylate |
InChI |
InChI=1S/C11H9ClN2O2/c1-16-11(15)10-8(13)5-6-3-2-4-7(12)9(6)14-10/h2-5H,13H2,1H3 |
InChI Key |
BPDRIUPJWGDMLK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=C2C=CC=C(C2=N1)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















